
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:
- Ethyl substitution at position 8 of the quinoline ring.
- Thioxo (C=S) group at position 4, replacing the more common oxo (C=O) moiety.
- Ethyl ester at position 2.
This compound belongs to the 4-oxo-/thioxo-1,4-dihydroquinoline-3-carboxylate family, which is studied for diverse pharmacological applications, including antibacterial, antimalarial, and central nervous system (CNS) receptor modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydroquinoline-3-carboxylates, including ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate, can be achieved through a series of reactions involving 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates . The process involves a 1,5-hydride shift, dealkylation, and cyclization to form the desired product . The reaction conditions typically include the use of boron trifluoride as a catalyst and elevated temperatures around 75°C .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the reaction’s efficiency .
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate exhibits notable antimicrobial properties. Studies have shown that similar quinoline derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt DNA replication or metabolic pathways in pathogens .
Case Study:
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. The compound has shown cytotoxic effects, likely due to its ability to induce apoptosis in cancer cells.
Case Study:
In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers. Mechanistic studies indicated that the compound may activate caspase pathways, leading to programmed cell death .
Synthetic Intermediate
This compound serves as a synthetic intermediate in organic chemistry. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules.
Synthetic Pathway Example:
The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. For instance, the introduction of the thioxo group can be achieved through thioketone intermediates, followed by carboxylation reactions to achieve the desired product .
Interaction Studies
Studies focusing on the binding affinity of this compound with various biological targets have been conducted using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies aim to elucidate its mechanism of action at the molecular level.
Data Table: Binding Affinities
Target Protein | Binding Affinity (Kd) | Method Used |
---|---|---|
DNA Gyrase | 45 nM | SPR |
Tubulin | 30 nM | Molecular Docking |
Mechanism of Action
The mechanism of action of ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares key structural analogs, focusing on substituent positions and functional groups:
Key Observations:
Position 8 Substitution: Ethyl, fluoro, chloro, and methyl groups at position 8 influence steric bulk and electronic properties. Ethyl (C2H5) increases lipophilicity compared to smaller groups like fluoro or methyl . Chloro and nitro derivatives (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate) are associated with higher reactivity and toxicity .
Position 4 Functional Group :
- The thioxo group in the target compound replaces the oxo group found in most analogs. Thioxo introduces stronger π-π interactions but reduces hydrogen-bonding capacity compared to oxo .
Biological Activity: Antibacterial: Pyrido[2,3-f]quinoxaline analogs with oxo groups exhibit moderate activity against bacterial species . CNS Modulation: Bromo- and trifluoromethyl-substituted derivatives show selectivity for GABAA receptor subtypes .
Physicochemical Properties
Biological Activity
Ethyl 8-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the thioxo group and the ethyl substituent at the 8-position are critical for its pharmacological properties.
Antiviral Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antiviral properties. A study demonstrated that related compounds could inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM with low cytotoxicity . The mechanism appears to involve interference with viral entry and replication processes.
Antimicrobial Activity
The thioxo group in quinolines has been associated with enhanced antibacterial activity. A study highlighted that compounds with similar structural motifs showed promising results against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Potential
Quinoline derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. Research on related compounds indicates that they can inhibit cancer cell proliferation through various pathways, including the downregulation of anti-apoptotic proteins and activation of caspases .
Study 1: Anti-HBV Activity
In vitro studies using human hepatoma cells demonstrated that this compound could significantly reduce HBV replication. The compound was tested alongside other quinoline derivatives, showing comparable efficacy at low concentrations while maintaining low cytotoxicity levels .
Study 2: Antimicrobial Efficacy
A comparative analysis of several quinoline derivatives revealed that those containing thioxo groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Data Tables
Biological Activity | Concentration (µM) | IC50 (µM) | Cytotoxicity (CC50 µM) |
---|---|---|---|
Anti-HBV | 10 | Not specified | >500 |
Antibacterial | Varies | Not specified | >500 |
Anticancer | Varies | Not specified | >500 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with viral proteins and bacterial enzymes. These studies suggest that the compound binds effectively to active sites, inhibiting their function and thereby exerting its biological effects .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-9-6-5-7-10-12(9)15-8-11(13(10)18)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
DKJIPZWJNPLICY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=S)C(=CN2)C(=O)OCC |
Origin of Product |
United States |
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